1-(2,4-Dichlorophenyl)-2-pentanol

Description

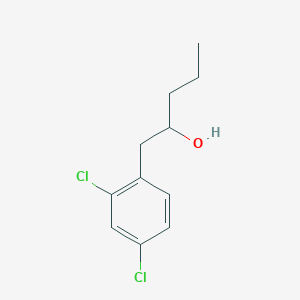

1-(2,4-Dichlorophenyl)-2-pentanol is a chlorinated aromatic alcohol characterized by a pentanol chain substituted at the second carbon of a 2,4-dichlorophenyl group. The 2,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, conferring lipophilicity and stability against metabolic degradation .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWYMMHSDIEFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with 1-pentanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

Oxidation: Formation of 1-(2,4-dichlorophenyl)-2-pentanone or 1-(2,4-dichlorophenyl)-2-pentanoic acid.

Reduction: Formation of this compound or 1-(2,4-dichlorophenyl)-2-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-pentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(2,4-dichlorophenyl)-2-pentanol and its analogs:

Key Observations :

- Chain Length and Substitution: The pentanol chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like imazalil (propenyloxy) or ethanol derivatives . This may enhance membrane permeability but reduce aqueous solubility.

- Heterocyclic Groups : Triazole (Diclopentezol compound) and imidazole (Imazalil compounds) substituents are critical for antifungal activity, as they inhibit cytochrome P450-dependent ergosterol biosynthesis. Triazoles generally exhibit broader-spectrum activity and lower toxicity compared to imidazoles due to stronger binding to fungal CYP51 .

Biological Activity

1-(2,4-Dichlorophenyl)-2-pentanol is a chlorinated phenolic compound that has garnered interest in various fields, particularly for its potential biological activities. This compound is structurally characterized by a pentanol chain attached to a dichlorophenyl group, which influences its reactivity and interactions with biological systems. Research has indicated that such compounds can exhibit a range of biological effects, including antimicrobial and anticancer properties.

This compound can be synthesized through various chemical pathways, often involving the chlorination of phenolic compounds followed by alkylation. The presence of the dichlorophenyl group enhances the compound's lipophilicity, which can affect its bioavailability and interaction with cellular membranes.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. The compound has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, research indicates that derivatives of chlorinated phenols often possess strong antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. Specifically, it has been observed to interact with PPARγ (Peroxisome proliferator-activated receptor gamma), a nuclear receptor involved in regulating cellular differentiation and metabolism .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : It has been suggested that this compound acts as a partial agonist for PPARγ, influencing glucose homeostasis and potentially offering therapeutic benefits for metabolic disorders .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, compromising their integrity and leading to cell lysis in microbial targets.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.

Environmental Impact

The environmental persistence and potential toxicity of this compound have raised concerns regarding its ecological impact. Studies suggest that compounds with similar structures may exhibit bioaccumulation potential and toxicity towards aquatic organisms. Risk assessments indicate that while direct exposure levels are low due to limited commercial use, continued monitoring is necessary to evaluate long-term ecological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.